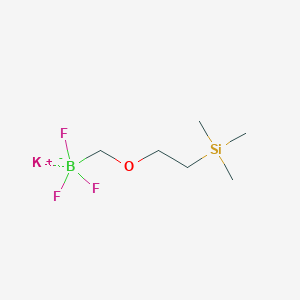

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate

説明

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is a specialized organoboron reagent used in cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its structure combines a trifluoroborate anion with a 2-trimethylsilyl-ethoxymethyl group, conferring enhanced stability and reactivity compared to traditional boronic acids.

特性

IUPAC Name |

potassium;trifluoro(2-trimethylsilylethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFAQXNICJQMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC[Si](C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BF3KOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647870 | |

| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-28-9 | |

| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Conversion to Potassium (2-trimethylsilyl)-ethoxymethyl Trifluoroborate

The conversion of the chlorinated intermediate to the trifluoroborate salt typically involves:

Formation of the Organoboron Intermediate

The chlorinated intermediate undergoes reaction with boron reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions to form boronic esters.Transformation to Trifluoroborate Salt

The boronic ester is then treated with potassium hydrogen fluoride (KHF2) in aqueous conditions to generate the potassium trifluoroborate salt.Isolation and Purification

Due to the solubility characteristics of such trifluoroborate salts, specialized workup procedures including aqueous washes and organic solvent extractions (e.g., ether/pentane mixtures) are employed to separate impurities such as pinacol and isolate the pure trifluoroborate compound.

Optimization and Reaction Conditions

Research findings indicate that the preparation and subsequent use of this compound in Suzuki coupling reactions require careful optimization of reaction parameters:

Base Selection : Potassium carbonate is found to be the most effective inorganic base for coupling reactions involving trifluoroborates, promoting high conversion rates.

Solvent System : A biphasic mixture of toluene and water (19:1 ratio) suppresses side reactions such as hydrolysis of benzyl chlorides, leading to cleaner product profiles.

Concentration Control : Maintaining reaction concentration at approximately 0.1 M helps minimize dimer formation and side products.

Catalyst Systems : Catalysts such as Pd2(dba)3 with RuPhos ligand or PEPPSI precatalysts have been demonstrated to provide high yields and broad substrate scope for coupling reactions involving potassium alkoxymethyltrifluoroborates.

Summary of Key Data from Research

| Step | Description | Conditions | Outcome/Purity |

|---|---|---|---|

| 1 | Reaction of bromoethanol with paraformaldehyde | 10 °C, aqueous medium | Hydroxyalkyl intermediate |

| 2 | Chlorination and silylation with HCl gas or trimethylchlorosilane | ≤ 25 °C, stirring | Phase separation, crude chlorinated intermediate |

| 3 | Distillation | Atmospheric pressure | >99% purity 2-(trimethylsilyl)-ethoxymethyl chloride |

| 4 | Grignard reagent formation and reaction with trimethylchlorosilane | Reflux at 50 °C for 4 h | Intermediate conversion |

| 5 | Decompression and precipitation, alcohol addition | ≤ 40 °C | Purified chlorinated intermediate |

| 6 | Palladium-catalyzed borylation and KHF2 treatment | Standard Suzuki conditions | Potassium trifluoroborate salt |

化学反応の分析

Types of Reactions

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

科学的研究の応用

Organic Synthesis

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is primarily utilized as a reagent in various organic synthesis reactions. Its ability to facilitate carbon-carbon bond formation makes it valuable in the development of pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : It is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds between aryl halides and organometallic reagents.

| Reaction Type | Description |

|---|---|

| Suzuki–Miyaura | Forms C–C bonds from aryl halides and boron compounds. |

| Nucleophilic Substitution | Participates in reactions where the trifluoroborate group is replaced by other nucleophiles. |

Medicinal Chemistry

The compound plays a significant role in the synthesis of biologically active molecules, including potential drug candidates. Its stability and reactivity allow for the introduction of complex functional groups into organic molecules.

- Drug Development : It has been employed in the synthesis of various pharmaceuticals, particularly those requiring complex synthetic pathways that are difficult to achieve with other reagents.

Industrial Applications

In addition to its laboratory uses, this compound is utilized in the production of fine chemicals and advanced materials. Its properties contribute to the development of new technologies and products across various industries.

Case Study 1: Synthesis of Aryl Purines

A study demonstrated the conversion of cyclopropylboronic acid into potassium trifluoroborate for the synthesis of 6-arylpurine derivatives through Suzuki–Miyaura cross-coupling reactions. The optimized conditions allowed for high yields of complex purine structures, showcasing the compound's utility in pharmaceutical chemistry .

Case Study 2: Isotopologue Synthesis for PET Imaging

Research highlighted the conversion of fluoroform into potassium 2,2,2-trifluoroethoxide isotopologues. These isotopologues were used in late-stage trifluoroethoxylations for positron emission tomography (PET), demonstrating the compound's application in molecular imaging and drug discovery .

Types of Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions : Participates in nucleophilic substitution reactions.

- Cross-Coupling Reactions : Widely utilized in forming carbon-carbon bonds.

Common Reagents and Conditions

The compound typically reacts with:

- Catalysts : Palladium catalysts are commonly used.

- Bases : Potassium carbonate is a frequently employed base.

- Solvents : Tetrahydrofuran (THF) is often used as a solvent under inert atmosphere conditions to prevent oxidation.

作用機序

The mechanism of action of potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate in chemical reactions involves the formation of a boronate intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic substrates that participate in the coupling reaction .

類似化合物との比較

Reactivity in Cross-Coupling Reactions

Key Findings :

- Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate outperforms cyclopropyl analogs in Csp³–Csp³ couplings due to steric protection from the trimethylsilyl group .

- Aryl trifluoroborates generate endogenous boronic acids and fluoride during Suzuki couplings, accelerating transmetalation but requiring precise base titration to avoid protodeboronation .

Stability and Handling

- Thermal Stability : Alkoxymethyltrifluoroborates decompose above 80°C, whereas aryl trifluoroborates (e.g., potassium (2-chloropyrimidin-5-yl)trifluoroborate) remain stable up to 150°C .

- Moisture Sensitivity: The trimethylsilyl group in the target compound reduces hygroscopicity compared to non-silylated analogs .

生物活性

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is a boron-containing compound that has garnered interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its unique trifluoroborate group, which enhances its reactivity and solubility in organic solvents. The presence of the trimethylsilyl group provides stability and facilitates nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reagent in the synthesis of biologically active molecules. Here are some key areas where it shows promise:

- Anticancer Activity : Initial studies suggest that derivatives synthesized using this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this reagent have been tested for their ability to inhibit cell proliferation in human cancer cells, showing significant activity at micromolar concentrations.

- Enzyme Inhibition : There is emerging evidence that this compound can act as an inhibitor for certain enzymes, including those involved in inflammatory pathways. This suggests potential applications in treating diseases characterized by excessive inflammation.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, indicating potential use in developing new antibiotics or antifungal agents.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Trifluoroborate Salt : The initial step involves reacting boron trifluoride with appropriate alkyl or aryl groups to form the trifluoroborate salt.

- Introduction of Ethoxymethyl Group : The ethoxymethyl moiety is introduced through nucleophilic substitution reactions, often facilitated by the presence of a base.

- Trimethylsilylation : The trimethylsilyl group is added using silylation reagents, enhancing the stability and solubility of the final compound.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several derivatives synthesized from this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 µM, showcasing their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry demonstrated that specific derivatives could inhibit the activity of cyclooxygenase enzymes, which are crucial in inflammatory responses. The most effective compound showed an IC50 value of 20 µM, suggesting a promising avenue for anti-inflammatory drug development .

Case Study 3: Antimicrobial Properties

In a study focusing on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds had minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating significant antimicrobial potential .

Comparative Data Table

Q & A

Q. What are the optimized synthetic routes for preparing Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate, and what challenges arise during purification?

Answer: The synthesis involves an SN2 displacement of potassium bromomethyltrifluoroborate with trimethylsilyl ethoxide. Key steps include:

- Using 3 equivalents of alkoxide to drive the reaction to completion.

- Addressing low solubility of the product in organic solvents (e.g., acetone, acetonitrile) by employing continuous Soxhlet extraction to isolate the compound in high purity and yield .

Challenges include separation from inorganic byproducts (e.g., KBr). Soxhlet extraction circumvents this by selectively dissolving the product, achieving >90% purity .

Q. How should researchers handle this compound to ensure stability during storage and reactions?

Answer: Stability is influenced by solvent system and base presence :

- Avoid prolonged exposure to aqueous bases (e.g., K₂CO₃, Cs₂CO₃), which accelerate hydrolysis to boronic acid intermediates and subsequent protodeboronation .

- Store under inert gas (N₂/Ar) at 2–8°C to minimize decomposition .

- In reactions, use aprotic solvents (e.g., THF) and minimize heating unless required for activation .

Advanced Questions

Q. How does this compound enhance efficiency in Suzuki-Miyaura couplings compared to boronic acids?

Answer: This trifluoroborate reagent outperforms boronic acids due to:

- Reduced side reactions : Endogenous fluoride ions (from BF₃K⁻ hydrolysis) suppress protodeboronation and inhibit homocoupling. For example, in aqueous THF, the trifluoroborate achieves >95% yield of biaryl products, whereas boronic acids yield 2–40% side products under identical conditions .

- Controlled release of boronic acid : Hydrolysis of the trifluoroborate generates the active boronic acid in situ, ensuring steady catalytic turnover .

- Base optimization (e.g., KF addition) further stabilizes the reactive intermediate .

Q. What mechanistic insights explain the role of hydrolysis and base in cross-coupling reactions?

Answer: NMR studies (¹⁹F, ¹¹B) reveal:

- Hydrolysis of the trifluoroborate in aqueous media forms a boronic acid and boronate species (e.g., [RBF₂(OH)]⁻), which participate in transmetalation .

- Base titration (K₂CO₃, Cs₂CO₃) accelerates hydrolysis but must be carefully balanced to avoid excessive protodeboronation. For example, 3 equivalents of K₂CO₃ are required for complete hydrolysis at 55°C .

- Fluoride ions act as Lewis acid scavengers , protecting palladium catalysts from poisoning .

Q. Can this compound undergo functionalization via nucleophilic substitution, and what are the limitations?

Answer: Yes, the trifluoroborate moiety allows selective substitution reactions :

- Organolithium reagents (e.g., BuLi, PhLi) substitute fluorine atoms on the BF₃⁻ group. For example, reaction with BuLi yields mixed trifluoroborates (e.g., [RBuF₂K]), but excess reagent leads to over-substitution and byproducts .

- Limitations include competing protodeboronation under strong bases and sensitivity to steric hindrance from the trimethylsilyl group. Optimal conditions require low temperatures (-78°C) and stoichiometric control .

Q. What methodologies enable cross-coupling with electron-deficient aryl chlorides?

Answer: Key strategies include:

- Palladium catalysis with bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition to aryl chlorides .

- Solvent systems like THF/water (10:1) enhance solubility and stabilize intermediates.

- Pre-activation of the trifluoroborate via microwave-assisted heating (60–80°C) to accelerate transmetalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。